ZSET1446, also known as ST-101, is a novel compound categorized primarily as a calcium channel activator. It has garnered attention for its potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer's disease and cognitive deficits associated with various neurological conditions. The compound is derived from advanced synthetic methodologies aimed at enhancing cognitive function and addressing memory impairments.
ZSET1446 was synthesized through a series of organic reactions that involve the modification of existing chemical frameworks to enhance its pharmacological properties. The compound has been evaluated in various preclinical studies, demonstrating its efficacy in improving cognitive function in animal models of Alzheimer's disease and schizophrenia .
ZSET1446 falls under the classification of small molecule drugs, specifically targeting calcium channels. It is part of a broader category of compounds designed to modulate neurotransmitter release and neuronal excitability, which are critical for cognitive processes.
The synthesis of ZSET1446 involves several key steps that utilize organic chemistry techniques to construct its unique molecular framework. The process typically includes:
The synthesis process is meticulously designed to optimize yield and purity. For instance, high-performance liquid chromatography (HPLC) is often employed to analyze the purity of ZSET1446 during various stages of synthesis. Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are used to confirm the structure and molecular weight of the synthesized compound .
ZSET1446 features a complex molecular structure characterized by a spirocyclic framework that includes an imidazo[1,2-a] derivative. This unique arrangement contributes to its biological activity by facilitating interactions with calcium channels.
The molecular formula of ZSET1446 is C₁₅H₁₈N₄O, and it has a molecular weight of approximately 270.33 g/mol. The compound's three-dimensional structure allows it to effectively bind to specific targets within neuronal cells, enhancing its pharmacological profile .
ZSET1446 primarily functions as a calcium channel activator, influencing neurotransmitter release and synaptic plasticity. Its mechanism involves:
In vitro studies have demonstrated that ZSET1446 enhances synaptic transmission in hippocampal neurons, indicating its potential role in ameliorating cognitive deficits associated with neurodegenerative diseases .
The mechanism by which ZSET1446 exerts its effects involves several biochemical pathways:
Research has shown that the administration of ZSET1446 in animal models leads to significant improvements in cognitive tasks, correlating with increased levels of acetylcholine in the brain .
Relevant analyses indicate that ZSET1446 maintains its structural integrity during biological assays, ensuring consistent pharmacological effects .
ZSET1446 has promising applications in scientific research, particularly in the fields of neuropharmacology and cognitive neuroscience. Its primary uses include:
ZSET1446 (developmental code ST101) is classified pharmacologically as a cognitive enhancer with multimodal neuromodulatory activity. Its primary mechanism involves potentiating acetylcholine (ACh) release in the hippocampus and cortex through facilitation of presynaptic nicotinic acetylcholine receptors (nAChRs), specifically targeting α4β2 subtypes [4] [7]. Unlike acetylcholinesterase inhibitors, ZSET1446 does not directly inhibit ACh breakdown but enhances endogenous ACh signaling efficiency. Research indicates it modulates T-type calcium channels, enhancing Ca²⁺ influx that triggers downstream signaling cascades involving Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and extracellular signal-regulated kinase (ERK) phosphorylation [9] [2]. These pathways converge to influence synaptic plasticity, neurogenesis, and amyloid-beta (Aβ) metabolism.
Key research significance includes:
Table 1: Molecular Profile of ZSET1446
Property | Specification | |
---|---|---|
Chemical Name | Spiro[imidazo[1,2-a]pyridine-3,2-indan]-2(3H)-one | |
CAS Number | 887603-94-3 | |
Molecular Formula | C₁₅H₁₂N₂O | |
Molecular Weight | 236.27 g/mol | |
Pharmacological Class | Cognitive Enhancer / nAChR Potentiator | |
Solubility | ≥50 mg/mL in DMSO | [1] [10] |
Table 2: Neurochemical Effects of ZSET1446 in Preclinical Models
Effect | Experimental System | Outcome | |
---|---|---|---|
ACh Release Enhancement | Rat hippocampus | ↑ Extracellular ACh by 150% (p<0.01) | |
Aβ Deposition Reduction | SAMP8 mice hippocampus | ↓ Aβ-positive granules by 43% (p<0.05) | |
Neurogenesis Promotion | OBX mice dentate gyrus | ↑ BrdU⁺ cells by 2.8-fold vs. untreated OBX | |
Synaptic Transmission | Hippocampal slices | Potentiates nicotine-evoked sIPSCs (EC₅₀=0.3 nM) | [1] [2] [3] |
The development of ZSET1446 originated from structure-activity optimization of azaindolizinone derivatives aimed at reversing Aβ-induced cognitive deficits. Key milestones include:
Table 3: Key Preclinical Milestones for ZSET1446
Year | Model System | Breakthrough Finding | Reference |
---|---|---|---|
2006 | Aβ₁₋₄₀-infused rats | Reversal of spatial memory deficits in Y-maze | [5] |
2010 | OBX mice | Promotion of neurogenesis and antidepressant effects | [2] |
2012 | Aged SAMP8 mice | Reduction of hippocampal Aβ deposits and senescence markers | [3] |
2013 | Scopolamine-treated rodents | Synergistic ACh release with memantine | [7] |
Mechanistic understanding evolved from initial cholinergic hypotheses to include T-type calcium channel modulation. Recent evidence indicates ZSET1446 enhances low-threshold Ca²⁺ spikes in hippocampal neurons, activating CaMKII and proteasomal degradation pathways that clear misfolded proteins like Aβ [9]. This multitarget engagement underlies its unique efficacy across diverse AD models, positioning it as a pioneering compound bridging cognitive enhancement and disease modification.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: